![molecular formula C7H12OS B2658733 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 2460750-47-2](/img/structure/B2658733.png)
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a chemical compound with the CAS Number: 2460750-47-2 . It has a molecular weight of 144.24 and its IUPAC name is (2-thiabicyclo[2.2.1]heptan-3-yl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is 1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is a liquid . and should be stored at a temperature of 4 degrees Celsius . The compound is shipped with an ice pack .Aplicaciones Científicas De Investigación
Oxidation Mechanisms and Stability
- The oxidation of 2-thiabicyclo[2.2.1]heptane, which is closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, has been studied to understand the formation of sulfoxide isomers. These studies provide insights into the stability of these compounds and the mechanisms of oxidation reactions (Johnson et al., 1969).
Molecular Structures and Conformation
- Research on the molecular structures of compounds similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, such as 5-thiabicyclo[2.1.1]hexane and 7-thianorbornane, has been conducted. These studies involve gas electron diffraction techniques to determine bond distances and valence angles, contributing to a deeper understanding of their chemical properties (Fukuyama et al., 1976).
Isomerization and Rearrangements
- Investigations into the thermal and photochemical isomerization of 2-thiabicyclo compounds, closely related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, reveal intricate details about their structural rearrangements. This research can be pivotal for understanding the reactive properties of these compounds (Hall et al., 1982).
Stereochemistry in Chemical Reactions
- Studies on the stereochemistry of reactions involving 3-trimethylsilyl-2-thiabicyclo[2.2.1]heptenes and heptanes, which are structurally similar to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, help in understanding the behavior of these compounds in various chemical reactions. This includes insights into carbanionic intermediates and the influence of metal counter-ions (Bonini et al., 1994).
Synthesis and Functionalization
- Research on the synthesis of diverse C-nucleosides from sugar-based mesoionic rings, involving compounds like 2-aza-7-thiabicyclo[2.2.1]heptanes, contributes significantly to the field of organic synthesis and functionalization of these bicyclic structures (Arévalo et al., 2006).
Conformational Studies and Energetics
- The study of atropisomerism in compounds like 2,2′-bis((1R,2R,4S)-2-hydroxy-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1,1′-biphenyl, which share structural elements with 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, provides valuable information on their conformational dynamics and energetics (Goldfuss & Rominger, 2000).
Chemical Reactivity and Applications
- Studies have been conducted on the synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate, which is structurally related to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol. These studies reveal potential applications in neuroscience and pharmacology (Monn et al., 2007).
Safety And Hazards
The safety data sheet for a related compound, Bicyclo[2.2.1]hepta-2,5-diene, indicates that it is a highly flammable liquid and vapor . It is also harmful to aquatic life with long-lasting effects . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFZHXWZLVPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

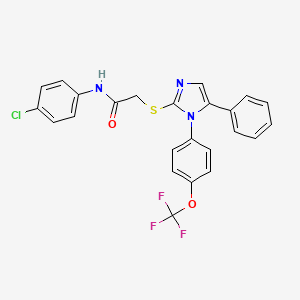
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2658652.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)
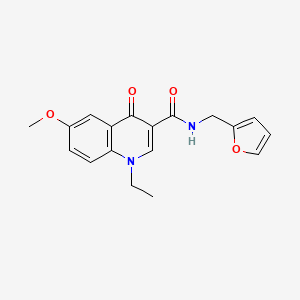
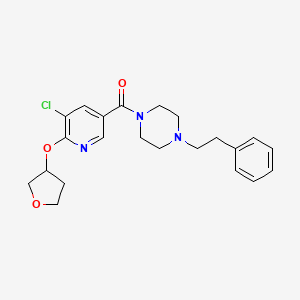
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)
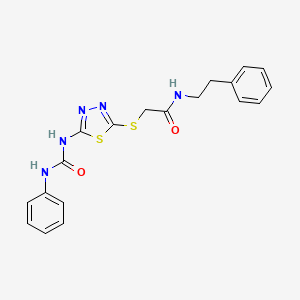
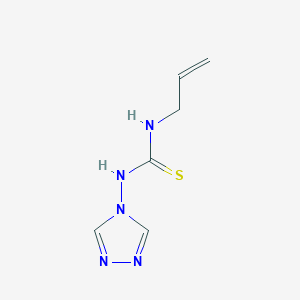
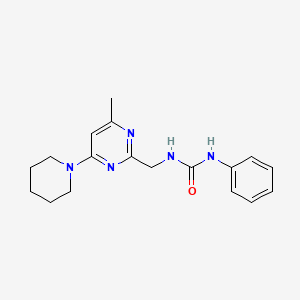
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)